molecular formula C8H16N2O2 B13903475 2-Amino-2-methyl-1-(morpholin-4-yl)propan-1-one

2-Amino-2-methyl-1-(morpholin-4-yl)propan-1-one

Cat. No.: B13903475
M. Wt: 172.22 g/mol
InChI Key: SPPYGZLFIWWRKS-UHFFFAOYSA-N
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Description

(1,1-Dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride is a chemical compound with the molecular formula C24H32N2O2. It is known for its unique structure, which includes a morpholine ring and a dimethylamino group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride typically involves the reaction of morpholine with a suitable dimethylamino compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride involves large-scale chemical reactors and automated processes to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize waste. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

(1,1-Dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride is used in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride include:

  • (1,1-Dimethyl-2-morpholin-4-ylethyl)amine
  • (1-Methyl-3-morpholin-4-ylpropyl)amine
  • (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine

Uniqueness

What sets (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-amino-2-methyl-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C8H16N2O2/c1-8(2,9)7(11)10-3-5-12-6-4-10/h3-6,9H2,1-2H3

InChI Key

SPPYGZLFIWWRKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCOCC1)N

Origin of Product

United States

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